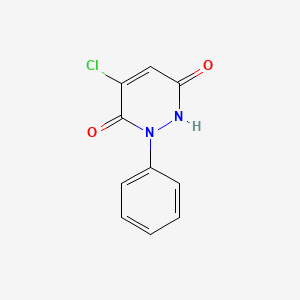
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound features a six-membered ring with two adjacent nitrogen atoms and a chlorine substituent at the 5-position, making it a valuable scaffold in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione typically involves the cyclization of hydrazine derivatives with appropriate diketones or ketoesters. One common method is the reaction of phenylhydrazine with 4-chloroacetoacetic ester under acidic conditions, followed by cyclization and oxidation to yield the desired pyridazinedione .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms are sometimes used to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of the pyridazinedione ring.
Reduction: Dihydro derivatives with reduced nitrogen atoms.
Substitution: Various substituted pyridazinediones depending on the nucleophile used.
科学的研究の応用
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and as intermediates in the synthesis of dyes and pigments
作用機序
The mechanism of action of 5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
Similar Compounds
Pyridazinone: A closely related compound with similar pharmacological properties.
Pyridazine: Another diazine derivative with two adjacent nitrogen atoms but lacking the carbonyl groups present in pyridazinones.
Pyrazole: A five-membered ring compound with two adjacent nitrogen atoms, used in various medicinal applications
Uniqueness
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione is unique due to its specific substitution pattern and the presence of both nitrogen and chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
生物活性
5-Chloro-1-phenyl-1,2-dihydro-3,6-pyridazinedione, also known as 5-Chloro-6-phenylpyridazin-3(2H)-one, is a heterocyclic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound has been studied for its potential applications in various therapeutic areas, including antifungal, antibacterial, and anticancer activities.
- Molecular Formula : C10H7ClN2O2
- Molecular Weight : 222.628 g/mol
- CAS Number : 1698-55-1
- Density : 1.48 g/cm³
Structure
The structure of this compound includes a pyridazine ring with a phenyl group and a chlorine atom at specific positions, contributing to its reactivity and biological activity.
Antifungal Activity
Research has demonstrated that derivatives of pyridazine compounds exhibit significant antifungal properties. A study highlighted that 5-Chloro-6-phenylpyridazin-3(2H)-one showed potent antifungal activity against various fungal strains at concentrations as low as 50 µg/mL. This activity is attributed to the compound's ability to disrupt fungal cell wall synthesis and inhibit key enzymes involved in fungal metabolism .
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. A series of halogenated pyridazine derivatives were found to possess notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial cell division and metabolic processes .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies indicated that it could induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. Notably, the compound was effective against breast cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound can be explained through several mechanisms:
- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, inhibiting their function.
- Cell Membrane Disruption : It may interact with lipid membranes of microbial cells, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, it activates signaling pathways that lead to programmed cell death.
Case Study 1: Antifungal Efficacy
In a controlled study assessing the antifungal efficacy of 5-Chloro-6-phenylpyridazin-3(2H)-one against Botrytis cinerea, the compound was tested at varying concentrations (25 µg/mL to 100 µg/mL). Results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.
| Concentration (µg/mL) | Zone of Inhibition (mm) |
|---|---|
| 25 | 10 |
| 50 | 15 |
| 100 | 22 |
Case Study 2: Anticancer Activity
A study focusing on the anticancer potential of the compound involved treating human breast cancer cell lines (MCF7) with varying concentrations (10 µM to 50 µM). The results demonstrated a significant reduction in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 80 |
| 25 | 60 |
| 50 | 30 |
特性
CAS番号 |
1698-56-2 |
|---|---|
分子式 |
C10H7ClN2O2 |
分子量 |
222.63 g/mol |
IUPAC名 |
4-chloro-2-phenyl-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-6-9(14)12-13(10(8)15)7-4-2-1-3-5-7/h1-6H,(H,12,14) |
InChIキー |
YCPIRMGJYIWVBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC(=O)N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















